1-Propene, dimer
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
16813-72-2 |
|---|---|
Molecular Formula |
C6H12 |
Molecular Weight |
84.16 g/mol |
IUPAC Name |
prop-1-ene |
InChI |
InChI=1S/2C3H6/c2*1-3-2/h2*3H,1H2,2H3 |
InChI Key |
WHFQAROQMWLMEY-UHFFFAOYSA-N |
SMILES |
CC=C.CC=C |
Canonical SMILES |
CC=C.CC=C |
Other CAS No. |
16813-72-2 |
Origin of Product |
United States |
Mechanistic Investigations of Propene Dimerization
Proposed Reaction Pathways
The mechanism of propene dimerization is dictated by the nature of the catalytic active sites. Transition metal complexes and solid acid catalysts operate through fundamentally different intermediates and reaction cascades, leading to different product distributions.
Coordination-Insertion Mechanisms
The Coordination-Insertion mechanism, also known as the Cossee-Arlman mechanism, is a widely accepted pathway for olefin oligomerization and dimerization catalyzed by transition metal complexes, particularly those involving metals like nickel, zirconium, and vanadium. acs.orgmdpi.compurdue.edu This mechanism is characterized by the sequential insertion of monomer units into a metal-alkyl or metal-hydride bond.
The catalytic cycle typically involves the following key steps:
Initiation : An active metal-hydride ([M]-H) or metal-alkyl ([M]-R) species is generated. For instance, a metal-hydride can be formed in situ through various activation processes. osti.govacs.org
Olefin Coordination : A propene molecule coordinates to the vacant site on the metal center.
Migratory Insertion : The coordinated propene molecule inserts into the metal-hydride or metal-alkyl bond. The regioselectivity of this step (1,2-insertion vs. 2,1-insertion) is a critical factor in determining the structure of the final product. nih.govdtic.mil For example, a 1,2-insertion into a [M]-H bond forms a metal-propyl species, while a 2,1-insertion yields a metal-isopropyl species.
Chain Propagation : A second propene molecule coordinates to the metal center and inserts into the newly formed metal-alkyl bond. mdpi.com The regioselectivity of this second insertion also heavily influences the final dimer structure.
Chain Termination : The dimer is released from the metal center, regenerating the active catalyst. The most common termination pathway is β-hydride elimination, which forms the unsaturated dimer and a metal-hydride species that can re-enter the catalytic cycle. mdpi.comnih.gov
Computational and experimental studies have affirmed the viability of the Cossee-Arlman mechanism. For certain bis(imino)pyridine vanadium(III) catalytic systems, density functional theory (DFT) calculations suggest that the rate-limiting activation barrier for dimerization via the Cossee-Arlman route is significantly lower than that of the alternative metallacycle pathway. acs.org Similarly, for nickel-based catalysts, analysis of product distributions often aligns with the predictions of the coordination-insertion model. acs.orguh.edu
| Catalyst System | Key Mechanistic Feature | Primary Products | Reference(s) |
| (α-diimine)Ni(II) Complexes | Preference for 1,2-insertion followed by 2,1-insertion. | Branched hexenes | dtic.mil |
| Ni-MFU-4l (MOF) | Preference for 2,1-insertion of propylene (B89431). | Branched hexenes | uh.edu |
| Cp2ZrCl2-MAO | Insertion of propene into a Zr-H bond, followed by carbometalation and β-H elimination. | Linear and branched dimers | mdpi.comnih.gov |
| Ni2+ on Beta Zeolites | In situ formation of [Ni(II)-H]+ intermediates initiates the cycle. | Linear butenes (from ethene) | acs.orgacs.org |
Metallacycle Mechanisms
An alternative pathway for transition-metal-catalyzed propene dimerization is the metallacycle mechanism. purdue.edunih.gov This route is distinct from the stepwise insertion of the Cossee-Arlman mechanism.
The key steps in the metallacycle mechanism are:
Olefin Coordination : Two propene molecules coordinate to the metal center.
Oxidative Coupling : The two coordinated propene molecules undergo oxidative coupling to form a five-membered metallacyclopentane intermediate. acs.org
Isomerization and Elimination : The metallacyclopentane intermediate can then undergo a series of rearrangements and β-hydride elimination steps to release the dimer product and regenerate the active catalyst. acs.org The specific isomer formed depends on the position of the hydrogen transfer during the elimination step.
While the metallacycle mechanism has been proposed for various olefin dimerization reactions, it is often found to be less favorable for propene dimerization compared to the Cossee-Arlman pathway. acs.org DFT calculations on a bis(imino)pyridine vanadium(III) system showed that the activation barriers for dimer formation via the metallacycle mechanism were significantly higher (25.0–33.0 kcal/mol) than those for the Cossee-Arlman route. acs.org The stability of the metallacyclopentane intermediate can hinder its decomposition into the final products. acs.org
Carbenium Ion Pathways
Propene dimerization can also be achieved using acid catalysts, such as solid phosphoric acid, zeolites, or silica-aluminas. mdpi.com In these systems, the reaction proceeds through a carbenium ion (carbocation) pathway. mdpi.comresearchgate.net
The mechanism involves the following stages:
Protonation : A propene molecule is protonated by a Brønsted acid site on the catalyst surface, forming a secondary carbenium ion (isopropyl cation). rsc.org
Carbocation Attack : The isopropyl cation, being a strong electrophile, attacks the double bond of a second propene molecule. This reaction forms a new C-C bond and results in a larger C6 carbenium ion.
Rearrangement : The C6 carbenium ion can undergo rearrangements, such as hydride or methyl shifts, to form more stable carbocation isomers. This step is responsible for the formation of various branched isomers.
Deprotonation : The C6 carbenium ion loses a proton, which is returned to the catalyst, yielding an unsaturated hexene dimer and regenerating the active site. rsc.org
The product distribution in acid-catalyzed dimerization is often complex, containing a mixture of linear and branched isomers due to the potential for extensive carbocation rearrangements. rsc.org The turnover rates for propene conversion have been shown to be significantly higher over proximate Brønsted acid protons compared to single, isolated sites in ZSM-5 zeolites. rsc.org
Allylic Intermediate Formation
Mechanisms involving allylic intermediates are also relevant, particularly in catalysis involving late transition metals like palladium. acs.org While often discussed in the context of other transformations like allylic amination or functionalization, related intermediates can play a role in dimerization. nih.govnih.gov
In such a pathway, a metal complex might react with propene to form a π-allyl metal complex. For instance, a palladium(II) precursor can undergo a C-H activation at the allylic position of a coordinated propene molecule to generate a (η3-allyl)Pd(II)-hydride species. The subsequent insertion of a second propene molecule into the palladium-hydride bond, followed by reductive elimination, could then yield a dimer. This type of mechanism can lead to specific regio- and stereochemical outcomes depending on the nature of the catalyst and ligands.
Kinetic Studies and Reaction Rate Analysis
Kinetic studies are essential for elucidating reaction mechanisms and optimizing process conditions. By analyzing how reaction rates change with reactant concentrations, temperature, and catalyst loading, a mathematical rate law can be determined.
Determination of Rate Laws and Reaction Orders
The rate law for a reaction expresses the reaction rate as a function of the concentrations of the reactants and catalyst. khanacademy.orgphotophysics.com For propene dimerization, the rate (r) can often be described by a power-law model:
r = k [Propene]m [Catalyst]n
where:
k is the rate constant.
[Propene] and [Catalyst] are the concentrations of propene and the catalyst, respectively.
m and n are the reaction orders with respect to propene and the catalyst.
The reaction orders (m and n) must be determined experimentally and provide insight into the rate-determining step of the reaction mechanism. khanacademy.org For instance, a first-order dependence on the catalyst (n = 1) is common in homogeneous catalysis, suggesting that a single catalyst molecule is involved in the rate-determining step.
Kinetic analyses of propene dimerization have yielded different reaction orders depending on the specific catalytic system used.
| Catalyst System | Order in Propene (m) | Order in Catalyst (n) | Notes | Reference(s) |
| Ni(II)acetylacetonate / PPh3 / Et2AlCl | 2 | 1 | The study concluded a second-order dependence on propylene. | researchgate.net |
| Ni/UiO-66 (MOF) | 1 | - | The reaction was found to be first order in propylene pressure from 5 to 500 kPa. | osti.gov |
| Ni-MIL-127 (MOF) | 1 | - | Propylene oligomerization is first order in propylene pressure from 5 – 550 kPa at 473 K. | osti.gov |
The variation in the observed reaction order for propene highlights the sensitivity of the reaction kinetics to the catalyst's nature and the reaction conditions. A second-order dependence suggests that two propene molecules may be involved in the rate-determining step, which could be consistent with a metallacycle mechanism where two olefins couple. researchgate.net Conversely, a first-order dependence is often interpreted within the Cossee-Arlman framework, where the insertion of a single propene molecule into the metal-alkyl bond is the rate-limiting event, and the catalyst resting state is a Ni-propyl species. osti.govosti.gov Detailed kinetic studies are crucial for distinguishing between these proposed mechanistic pathways. researchgate.net
Evaluation of Kinetic Parameters (e.g., Activation Energy)
The study of kinetic parameters, particularly activation energy, is fundamental to understanding the feasibility and rate of the chemical processes involved in propene dimerization. Activation energy represents the minimum energy required to initiate the reaction. In the context of Ziegler-Natta catalysts, which are commonly used for olefin polymerization and oligomerization, the activation energies for various elementary steps have been investigated. For propylene polymerization using a titanium-magnesium catalyst, the effective activation energy of the polymerization process has been calculated to be approximately 8352.1 cal/mol, with an experimental value of 10037.8 cal/mol nih.gov. While this value is for polymerization, it provides an insight into the energy scales involved in propene activation with these types of catalysts. Other studies on similar catalyst systems have reported activation energies for propagation around 12,000 cal/mol nih.gov.
For different reaction pathways involving propene, such as the Prins reaction with formaldehyde over zeolite catalysts, apparent activation energies have been determined. For instance, over H-MFI and H-BEA zeolites, the apparent activation energies were found to be 26.1±0.6 kJ/mol and 20.0±4.0 kJ/mol, respectively researchgate.net. While not a direct measure for dimerization, these values illustrate the energy barriers for propene conversion over acidic catalysts.
The table below summarizes reported activation energy values for propene-related reactions, highlighting the different catalytic systems and reaction types.
| Catalyst System / Reaction | Apparent Activation Energy (Ea) | Unit |
|---|---|---|
| Titanium-Magnesium Catalyst (Propylene Polymerization, Calculated) | 8352.1 | cal/mol |
| Titanium-Magnesium Catalyst (Propylene Polymerization, Experimental) | 10037.8 | cal/mol |
| Prins Reaction over H-MFI Zeolite | 26.1 ± 0.6 | kJ/mol |
| Prins Reaction over H-BEA Zeolite | 20.0 ± 4.0 | kJ/mol |
Influence of Reactant Concentrations on Reaction Rate
The concentration of propene, the primary reactant, significantly influences the rate of dimerization. Kinetic studies, particularly over solid acid catalysts like MFI zeolites, have revealed complex relationships between propene pressure and reaction rates nsf.gov. It has been observed that the measured dimerization rates can exhibit an increasingly negative-order dependence on propene pressure as the density of Brønsted acid sites on the catalyst decreases nsf.gov.
This phenomenon is attributed to the interplay between kinetic factors and diffusion limitations imposed by alkene products that become trapped within the zeolite micropores nsf.gov. At higher propene pressures, the formation of heavier oligomers is favored. These larger molecules can occlude the catalyst pores, thereby reducing the effective diffusivity of both propene reactant and dimer products nsf.gov. This leads to a situation where increasing the reactant concentration paradoxically slows down the observed reaction rate.
The specific nature of the catalyst's active sites also plays a role. For instance, MFI zeolite samples with lower densities of H+-sites tend to have higher rate constant ratios for trimerization relative to dimerization. This results in the formation of heavier alkenes and a more pronounced decrease in effective diffusivity as propene pressure increases nsf.gov. Therefore, the influence of reactant concentration is not straightforward and is intricately linked to the catalyst properties and the reaction conditions, which dictate the balance between surface reaction kinetics and mass transport phenomena within the catalyst structure.
Computational Modeling of Reaction Mechanisms
Density Functional Theory (DFT) Studies of Elementary Steps
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex mechanisms of propene dimerization at the molecular level. DFT calculations allow researchers to model the elementary steps of the reaction, such as reactant adsorption, olefin insertion, and product formation, providing detailed insights into the energetics and geometries of intermediates and transition states.
DFT studies have been employed to investigate the initiation stages of propene dimerization and oligomerization catalyzed by transition metal complexes, such as those involving zirconium and aluminum mdpi.com. These simulations can confirm proposed reaction mechanisms by calculating the energy profiles of different pathways. For instance, in reactions catalyzed by iron complexes, the mechanism often involves consecutive stages of 1,2-insertion of the first olefin into an Fe-H bond, followed by a 2,1-insertion of the second olefin molecule. Subsequent β-H elimination then leads to the formation of the dimer mdpi.comresearchgate.net. DFT can model each of these steps, helping to understand how the ligand's steric and electronic properties influence the regioselectivity (1,2- vs. 2,1-insertion) and, consequently, the structure of the resulting dimer researchgate.net.
Furthermore, DFT calculations are used to study the adsorption of propene on catalyst surfaces, which is the initial step in many catalytic dimerization processes. Studies on metal oxide surfaces have shown that propene chemisorbs on the surface, leading to an elongation and activation of its C=C double bond mdpi.compreprints.org. This activation is crucial for the subsequent reaction steps. DFT can quantify the adsorption energies and analyze the changes in the electronic structure of the propene molecule upon adsorption, explaining how different catalyst surfaces can exhibit varying activities mdpi.com.
Free Energy Profiles and Transition State Analysis
Computational modeling, particularly through the construction of free energy profiles, provides a quantitative understanding of the reaction pathway for propene dimerization. The free energy profile maps the change in Gibbs free energy as the reaction progresses from reactants to products, revealing the energies of all intermediates and, crucially, the transition states that connect them. The height of the energy barrier at the transition state (the activation free energy) determines the rate of a particular elementary step.
Transition state analysis is a key component of these studies. By locating the transition state structure for each elementary step (e.g., C-C bond formation), researchers can calculate the activation energy barrier. DFT calculations on the homodimerization of terminal olefins catalyzed by ruthenium complexes have shown that the transition states leading to different isomers (Z)- and (E)- of the dimer can differ in energy xjtlu.edu.cn. A calculated energy difference of 2.2 kcal/mol between the transition states for cycloreversion was found to be responsible for the observed Z-selectivity of the reaction, stemming from reduced steric repulsion in the favored transition state structure xjtlu.edu.cn.
The table below presents exemplary energy values obtained from computational studies of olefin reactions, illustrating the insights gained from free energy profiles and transition state analysis.
| Reaction / Step | Catalyst System | Calculated Energy Value | Unit | Significance |
|---|---|---|---|---|
| Benzene Ethylation (Concerted) | ZSM-5 Zeolite | 20.96 | kcal/mol | Maximum Free Energy Span |
| Benzene Ethylation (Stepwise) | ZSM-5 Zeolite | 23.41 | kcal/mol | Maximum Free Energy Span |
| Cycloreversion to (Z)- vs (E)-dimer | Ruthenium Complex | 2.2 | kcal/mol | Difference in Transition State Energy |
Catalysis in Propene Dimerization: Design, Performance, and Deactivation
Homogeneous Catalysis Systems
Homogeneous catalysts for propene dimerization are typically transition metal complexes that are soluble in the reaction medium. These systems allow for high activity and selectivity under mild conditions. The catalytic properties can be finely tuned by altering the metal center, the surrounding ligands, the co-catalyst, and the solvent.
Nickel complexes are among the most extensively studied and industrially applied catalysts for olefin oligomerization and dimerization. acs.org The active species is typically a cationic nickel-hydride, which is generated in situ from a nickel(II) salt precursor and a co-catalyst. ifpenergiesnouvelles.fr
The ligand coordinated to the nickel center plays a crucial role in determining the catalyst's activity and, most importantly, the regioselectivity of the dimerization process.
Phosphine (B1218219) Ligands: The steric and electronic properties of phosphine ligands significantly influence the distribution of hexene isomers. Bulky and basic phosphine ligands, such as tricyclohexylphosphine, tend to favor the formation of the highly branched dimer, 2,3-dimethylbutenes. ifpenergiesnouvelles.fr This selectivity is highly desirable as 2,3-dimethylbutenes are valuable intermediates in the synthesis of fine chemicals, including insecticides and fragrances. ifpenergiesnouvelles.fr In the Sumitomo process, for instance, high selectivities (up to 85%) for 2,3-dimethylbutenes are achieved using a catalyst system involving tricyclohexylphosphine. ifpenergiesnouvelles.fr
α-Diimine Ligands: Cationic (α-diimine)Ni(II) complexes are another important class of catalysts for olefin polymerization and dimerization. dtic.milscirp.org The structure of the α-diimine ligand, particularly the substituents on the aryl groups, can be systematically varied to control catalyst activity and product distribution. dtic.mil Steric bulk on the ortho-positions of the N-aryl rings of the diimine ligand is a key factor. Increased steric hindrance generally leads to higher catalyst activity. scirp.org For example, introducing substituents with greater steric bulk than a methyl group at the ortho-position has been shown to enhance catalytic activity. scirp.org Furthermore, the electronic properties of the substituents also play a role; introducing electron-withdrawing groups like fluorine at the para-position can increase catalytic activity. scirp.org
Table 1: Effect of Ligand Structure on Nickel-Catalyzed Propene Dimerization
| Ligand Type | Key Structural Feature | Primary Dimer Product | Reference |
|---|---|---|---|
| Phosphine | Bulky and basic (e.g., Tricyclohexylphosphine) | 2,3-Dimethylbutenes | ifpenergiesnouvelles.fr |
| α-Diimine | Steric bulk at ortho-position of N-aryl rings | Mixture of hexenes (distribution varies) | scirp.org |
| α-Diimine | Electron-withdrawing group at para-position | Increased overall activity | scirp.org |
Nickel pre-catalysts require activation by a co-catalyst to generate the catalytically active species. Alkylaluminum compounds are the most common activators.
Alkylaluminum Compounds: Compounds such as ethylaluminum dichloride (EtAlCl₂), triethylaluminum (AlEt₃), and methylaluminoxane (MAO) are widely used. ifpenergiesnouvelles.fracs.org In the industrial Dimersol-G™ process, the active catalyst is formed by the reaction of a nickel(II) salt with an ethylaluminum chloro derivative. ifpenergiesnouvelles.fr The role of the alkylaluminum compound is to alkylate the nickel precursor and subsequently facilitate the formation of the active cationic nickel-hydride or nickel-alkyl species through halide or alkyl abstraction. The choice and ratio of the aluminum co-catalyst can influence not only the activity but also the product selectivity. researchgate.net For instance, a neutral nickel complex activated with MAO was found to efficiently dimerize propylene (B89431) to a mixture of hexenes with a high turnover frequency. acs.org
Sulfonic Acids: While less common than alkylaluminums for nickel-based systems, strong acids can act as activators. For example, sulfonic acid functionalized ionic liquids have been developed, where the acidic component can participate in the generation of the active cationic species. researchgate.net
The general activation mechanism involves the reaction of the Ni(II) precursor with the alkylaluminum co-catalyst, leading to a nickel-alkyl intermediate. This intermediate can then undergo β-hydride elimination to form the active nickel-hydride species, which initiates the catalytic cycle for dimerization.
The solvent can significantly impact the performance of homogeneous catalyst systems by influencing catalyst solubility, stability, and reactivity.
Conventional Solvents: Toluene and chlorobenzene are often used as solvents in propene dimerization. ifpenergiesnouvelles.fr The choice of solvent can affect the solubility of the catalyst components and the propylene monomer, thereby influencing reaction rates.
Ionic Liquids (ILs): Ionic liquids, which are organic salts with low melting points, have emerged as promising alternative solvents for catalysis. researchgate.net They possess unique properties such as negligible vapor pressure, high polarity, and the ability to dissolve a wide range of compounds. researchgate.netnih.gov For nickel-catalyzed propene dimerization, using organochloroaluminate ionic liquids as the solvent for the catalyst can create a two-phase system. researchgate.net This facilitates the separation of the organic product layer from the ionic liquid phase containing the catalyst, allowing for easier product recovery and potential catalyst recycling. researchgate.net The composition of the ionic liquid is crucial; acidic melts that contain an excess of alkylchloroaluminum species can stabilize the active cationic nickel complex, whereas basic melts with an excess of chloride ions may show no catalytic activity. researchgate.net The use of ILs can also lead to different chemical reactivity compared to conventional organic solvents. researchgate.net
Besides nickel, complexes of other transition metals, including vanadium, zirconium, and cobalt, are also effective catalysts for propene dimerization. rsc.orgacs.org
Vanadium-Based Catalysts: Vanadium complexes, particularly those supported by bis(imino)pyridine ligands, have been synthesized and tested for the homogeneous catalytic dimerization of propene after activation with MAO. researchgate.net Vanadium catalysts are well-known for their unique characteristics in olefin polymerization, and their application in dimerization is an area of active research. rsc.org
Zirconium-Based Catalysts: Zirconocene-based systems, such as Cp₂ZrCl₂ activated with a co-catalyst like MAO or other organoaluminum compounds, are highly effective for the dimerization of α-olefins. mdpi.comnih.gov These systems can achieve high selectivity (up to 96%) for dimeric products. nih.gov The proposed mechanism involves the insertion of a propene molecule into a Zr-H bond, followed by carbometalation of a second propene molecule and subsequent β-hydride elimination to release the dimer. mdpi.comnih.gov The presence of chlorine in the catalytic system is considered an important factor for the dimerization reaction. mdpi.comnih.gov
Cobalt-Based Catalysts: Cobalt complexes, including those with pyridine (B92270) bis(imine) ligands, can dimerize α-olefins when activated with MAO or EtAlCl₂. mdpi.com While they may show lower productivity compared to analogous iron systems, they can achieve high turnovers, producing linear hexenes, nonenes, and dodecenes from propylene. mdpi.com The reaction mechanism is believed to proceed through consecutive insertions of olefin molecules into the Co-Alkyl bond, followed by chain termination. mdpi.com
As with nickel catalysts, the ligand framework is paramount in controlling the catalytic behavior of vanadium, zirconium, and cobalt systems.
Vanadium Catalysts: For bis(imino)pyridine vanadium(III) complexes, the activity and selectivity in propene dimerization are dependent on the ligand structure. researchgate.net The steric and electronic nature of substituents on the imino portion of the ligand can modulate the catalyst's performance. rsc.org The introduction of an electron-donating ligand can stabilize the active center, potentially leading to higher catalytic activity. rsc.org
Zirconium Catalysts: In zirconocene systems, the structure of the cyclopentadienyl (Cp) ligand influences activity and selectivity. Dimerization is favored with sterically unhindered ligands. mdpi.com Post-metallocene zirconium complexes with [ONNO]-type amino-bis(phenolate) or [OSSO]-type bis(phenolate) ligands have also been developed, producing dimers with high regioselectivity. mdpi.com
Cobalt Catalysts: For pyridine bis(imine) cobalt catalysts, modifications to the N-aryl ring substituents can drastically alter catalytic activity and the properties of the resulting products. nih.gov Both steric and electronic effects contribute; for instance, varying steric bulk can significantly impact the molecular weights of oligomers produced. nih.gov The design of the ligand can steer the reaction towards producing either linear dimers or vinylidene dimers, depending on the specific cobalt complex and activator used. mdpi.com
Table 2: Performance of Various Transition Metal Catalysts in Propene Dimerization
| Metal Center | Typical Ligand | Common Co-catalyst | Key Features/Selectivity | Reference |
|---|---|---|---|---|
| Vanadium (V) | Bis(imino)pyridine | MAO | Activity and selectivity depend on ligand structure. | researchgate.net |
| Zirconium (Zr) | Cyclopentadienyl (Cp) | MAO | High selectivity (up to 96%) for dimers. | nih.gov |
| Cobalt (Co) | Pyridine bis(imine) | MAO, EtAlCl₂ | Produces linear hexenes, nonenes, and dodecenes. | mdpi.com |
Other Transition Metal Catalysts (e.g., Vanadium, Zirconium, Cobalt)
Comparative Studies of Metal Centers
The choice of metal center is fundamental to the design of effective propene dimerization catalysts. Nickel has been extensively studied and is a common component in both homogeneous and heterogeneous systems. However, other transition metals, such as cobalt and iron, have also been investigated.
In pyridine bis(imine) complexes, cobalt and iron have demonstrated high activity for the dimerization of α-olefins. mdpi.com For propylene dimerization specifically, cobalt complexes can achieve turnovers exceeding 200,000 moles of propylene per mole of cobalt, yielding linear hexenes, nonenes, and dodecenes. mdpi.com Zirconium-based catalysts, such as Cp2ZrCl2 activated with methylaluminoxane (MAO), have also shown high conversion rates and selectivity for the dimerization of α-olefins. mdpi.com
While various metals can catalyze the reaction, nickel-based catalysts are often preferred due to their high activity and selectivity, particularly in heterogeneous systems. Studies on Ni-exchanged zeolites and metal-organic frameworks (MOFs) consistently show nickel's efficacy. researchgate.netacs.org For instance, isolated Ni²⁺ cations are identified as the active centers in several zeolite frameworks for alkene dimerization. acs.orgnih.gov The catalytic activity in these systems is often directly proportional to the nickel content, up to a certain loading threshold corresponding to the available ion-exchange sites. acs.org Dinuclear nickel complexes have also shown remarkably high activity, suggesting cooperativity between metal centers can enhance performance. acs.org
Heterogeneous Catalysis Systems
Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction products, enhanced stability, and potential for regeneration. Zeolites and metal-organic frameworks are two prominent classes of solid materials used for propene dimerization.
Zeolites are crystalline aluminosilicates with well-defined microporous structures that can be tailored for specific catalytic applications. Their frameworks can host active metal sites and their pore architecture can impart shape selectivity.
Nickel ions can be introduced into zeolites via ion exchange, creating active sites for dimerization. A study comparing various Ni-ion exchanged zeolites (faujasite types NaX and NaY, erionite, and mordenite) treated with AlEt2Cl showed that all systems were active for propene dimerization in the liquid phase. researchgate.net The catalytic activity was found to be dependent on the crystalline structure of the zeolite. researchgate.net
Ni-NaX and Ni-NaY (Faujasite type): These zeolites, which have larger pores, exhibited the highest activity. It is suggested that the dimerization process in these materials occurs in the kinetic area, without significant diffusion limitations. researchgate.net The activity and stability of Ni-Na-X catalysts are strongly dependent on the Ni loading, with stable activity achieved at low loadings (<0.6 wt%). researchgate.net Activation of these catalysts is attributed to the migration of Ni²⁺ cations into the supercages where they form active complexes with the olefin. researchgate.net
Ni-Mordenite and Ni-Erionite: These zeolites have smaller pore structures. Their lower catalytic activity compared to the faujasite types is attributed to diffusional limitations, which hinder the movement of reactants and products within the zeolite channels. researchgate.net
The active species in these systems are believed to be formed through the interaction of the Ni-zeolite with the co-catalyst (AlEt2Cl), with ESR results indicating the participation of Ni-ions in the catalytically active species. researchgate.net
The framework topology and pore architecture of zeolites play a crucial role in determining catalytic performance in propene dimerization by influencing both reaction kinetics and mass transport. purdue.edunih.gov
FAU (Faujasite): This large-pore zeolite (e.g., Zeolite Y) generally shows higher turnover frequencies for alkene dimerization compared to smaller-pore zeolites. nih.gov The spacious supercages of the FAU framework can better accommodate the bulky transition states involved in C-C coupling, leading to lower intrinsic activation energies. nih.gov However, this openness can also lead to lower selectivity for linear products. nih.gov Exchanging Na⁺ cations in Ni-Na-X with other cations like Sr²⁺ can alter the free volume in the supercage, increasing both catalyst activity and the degree of dimer branching. escholarship.orgescholarship.org
MFI (ZSM-5): This medium-pore zeolite imposes significant intrazeolite diffusional constraints. purdue.edu Propene dimerization rates in MFI zeolites have been shown to decrease as the crystallite size increases, a clear indication of transport limitations. nih.govrsc.org The accumulation of heavier oligomer products within the micropores can further restrict the diffusion of reactants and products. nih.govrsc.org Despite lower activity compared to FAU, the shape-selective environment of the MFI framework can offer better control over product distribution. nih.gov Tailoring the spatial distribution of aluminum (and thus the active H⁺ sites) towards the external surface of MFI crystallites can minimize diffusion path lengths, leading to increased dimerization rates and selectivity. rsc.org
Both Brønsted and Lewis acid sites play significant, often cooperative, roles in zeolite-catalyzed propene dimerization and oligomerization.
Lewis Acid Sites (LAS): These electron-accepting sites can be associated with extra-framework aluminum species or introduced by exchanging cations. acs.orgacs.org In Ni-exchanged zeolites, coordinatively unsaturated Ni²⁺ ions act as strong Lewis acid sites that are crucial for activating the olefin molecules. researchgate.net The synergy between Brønsted and Lewis acid sites can enhance catalytic activity. acs.org DFT calculations have shown that while Brønsted sites are more favorable for C-C coupling leading to olefin formation, Lewis acid sites can facilitate dehydrogenation and aromatization pathways, which may contribute to coke formation. rsc.org Therefore, controlling the ratio and strength of Brønsted and Lewis acid sites is crucial for optimizing catalyst performance and lifetime. acs.orgrsc.org
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable pore sizes, and well-defined, isolated metal sites make them promising catalysts for propene dimerization.
Several studies have demonstrated the activity of Ni²⁺-containing MOFs, such as Ni₂(dobdc) and Ni₂(dobpdc), for the gas-phase oligomerization of propene. acs.orgescholarship.orgescholarship.org These materials exhibit catalytic activity comparable to Ni²⁺-exchanged aluminosilicates but show a distinct advantage in their high selectivity for linear oligomers. acs.orgescholarship.orgescholarship.org For example, Ni₂(dobdc) and Ni₂(dobpdc) produce only about 38% branched dimers, a lower value than that observed with many Ni-exchanged aluminosilicates, where branching can be around 49% or higher. escholarship.orgescholarship.org This enhanced selectivity is attributed to the unique coordination environment of the Ni²⁺ sites within the MOF structure. acs.org
Another notable example is Ni-MFU-4l, prepared by cation exchange in a zinc-based MOF. researchwithnj.comuh.edu This solid catalyst selectively dimerizes propylene to branched hexenes. researchwithnj.comuh.edu The selectivity is driven by a preference for 2,1-insertion of propylene into the growing chain, a mechanistic feature that mimics molecular nickel catalysts. uh.edumit.edu Characterization using X-ray absorption spectroscopy confirms a discrete, tris-pyrazolylborate-like coordination of the nickel active sites. researchwithnj.comuh.edu
MOF-based catalysts like Ni-MIL-127 have shown unprecedented stability for propylene oligomerization, remaining active for over 20 hours on stream at elevated temperature and pressure without a co-catalyst. osti.gov The activity in this system arises from coordinately unsaturated nickel sites generated by the loss of a linker during thermal treatment. osti.gov
Metal-Organic Framework (MOF) Catalysts
Design and Synthesis of Ni-Containing MOFs
The design and synthesis of nickel-containing Metal-Organic Frameworks (MOFs) for propene dimerization are centered around creating robust, porous structures with accessible and highly active nickel sites. These materials are attractive for catalysis due to their high surface areas and tunable structures. nih.gov A common strategy involves the incorporation of Ni²⁺ ions into the secondary building units (SBUs) of the MOF structure. uh.edu
One notable example is Ni-MFU-4l, which is prepared through cation exchange. In this process, the zinc ions in the parent MOF, Zn₅Cl₄(BTDD)₃ (MFU-4l), are replaced by nickel ions by soaking the material in a Ni²⁺ solution at room temperature. uh.edu This method preserves the crystallinity and high surface area of the original framework, effectively installing discrete nickel active sites within the porous structure. uh.edu
Another approach involves the synthesis of mixed-metal MOFs, such as Ni-MIL-127. This MOF is composed of [Fe₂Ni(µ₃-O)] nodes and 3,3′,5,5′-azobenzenetetracarboxylate (ABTC) linkers. osti.gov The as-synthesized material features a fully coordinated nickel atom. Thermal treatment of Ni-MIL-127 in an inert atmosphere can create coordinatively unsaturated nickel sites by removing a linker molecule, which are crucial for catalytic activity. osti.gov
The synthesis of MOF-derived catalysts with nickel nanoparticles embedded in nitrogen-doped carbon shells represents another strategy. This is achieved by the pyrolysis of nickel-based MOFs that have amino groups incorporated into their structure. rsc.org These amino groups serve as a nitrogen source and can act as anchoring sites for the nickel nanoparticles, leading to a core-shell structure where Ni nanoparticles are surrounded by nitrogen-doped graphitic layers. rsc.org This design aims to enhance the dispersion and stability of the catalytically active nickel nanoparticles. rsc.org
The characterization of these synthesized Ni-containing MOFs is crucial to confirm their structure and properties. Techniques such as powder X-ray diffraction (PXRD) and nitrogen isotherms are used to verify the crystallinity and porosity of the materials. osti.gov X-ray absorption spectroscopy can provide evidence for the coordination environment of the nickel ions, confirming their incorporation into the MOF structure. uh.edu
Pore Environment and Open Metal Site Influence on Selectivity
The pore environment and the presence of open metal sites within Metal-Organic Frameworks (MOFs) play a critical role in determining the selectivity of propene dimerization. The size, shape, and chemical functionality of the pores can influence the distribution of C6 olefin isomers produced. nih.gov
A key factor in achieving high selectivity towards valuable linear olefin products is the presence of coordinatively unsaturated metal sites, often referred to as "open metal sites." nih.gov These sites can engage in π-complexation with the double bond of the olefin molecules, leading to preferential adsorption of certain isomers. nih.gov For instance, in Ni-MOF-74, the open nickel sites have been shown to favor the binding of linear isomers, contributing to higher linear selectivity. nih.gov
The pore size of the MOF is another critical parameter. A pore size that is commensurate with the dimensions of the desired linear products can enhance selectivity by sterically hindering the formation of bulkier, branched isomers. nih.gov This "shape selectivity" is a well-established concept in catalysis with porous materials. Theoretical frameworks and molecular simulations have been developed to predict how changes in pore size and shape can tune the product distribution in propene dimerization. nih.gov By screening libraries of MOF structures, researchers can identify catalyst properties that maximize the formation of linear isomers. nih.gov
The density of open metal sites within the pores is also a significant factor. High densities of these sites can lead to strong competitive adsorption between different olefin isomers. northwestern.edu As pressure increases, the more strongly interacting linear isomers can displace the branched isomers from the active sites, leading to an increase in selectivity for linear products. northwestern.edu This phenomenon has been observed in M-MOF-74 materials (where M can be Co, Mn, etc.), which exhibit high densities of open metal sites. northwestern.edunorthwestern.eduelsevierpure.com
Furthermore, the specific interactions between the open metal sites and the propene molecules can dictate the reaction pathway. The interaction of the electron-rich π-bonding orbital of propene with the vacant s-orbital of the open metal sites can lead to preferential adsorption and activation of propene. northwestern.edu This selective interaction is a fundamental reason for the enhanced selectivity observed in MOFs with open metal sites compared to other porous materials like zeolites. nih.gov Studies have shown that MOF-74 materials can exhibit approximately 10% less dimer branching than zeolite and mesoporous materials. nih.gov
Other Solid Acid Catalysts (e.g., Solid Phosphoric Acid)
Solid phosphoric acid (SPA) catalysts have been a cornerstone in the industrial oligomerization of propene for producing components of high-octane gasoline. researchgate.netsci-hub.se These catalysts are typically prepared by mixing a siliceous carrier, such as kieselguhr, with concentrated phosphoric acid, followed by calcination at high temperatures. sci-hub.se The active components responsible for the catalytic activity are free phosphoric acids, which are a mixture of ortho- and pyro-phosphoric acid, present on the catalyst surface. sci-hub.seavant-al.com
The performance of SPA catalysts is intrinsically linked to the presence of water. Water is necessary to hydrolyze silicon phosphates, such as Si₅O(PO₄)₆ and SiP₂O₇, which are the main crystalline phases formed during catalyst preparation. sci-hub.se This hydrolysis process releases the free phosphoric acid that catalyzes the olefin oligomerization. sci-hub.se However, an excess of water can lead to a loss of mechanical strength in the catalyst. researchgate.netsci-hub.se Therefore, maintaining a delicate balance of water content in the feedstock is crucial for sustained catalytic activity and stability. google.com
Research has focused on optimizing the composition of SPA catalysts to enhance their activity, selectivity, and lifetime. For instance, a solid phosphoric acid catalyst with a relative content of 51% Si₅O(PO₄)₆ and 49% SiP₂O₇ has demonstrated superior performance, maintaining a propene conversion of over 99% for nearly 70 hours. researchgate.netsci-hub.se The proportion of orthophosphoric acid in the supported phosphoric acid is also a key factor, with a higher proportion (60 mol% or more in terms of phosphorus atoms) leading to high activity and dimer selectivity. google.com
Modern formulations of SPA catalysts may also include components like boric acid to improve properties such as catalytic activity, oligomer selectivity, and compression strength. sinocata.com The activity of these catalysts is not only dependent on the total amount of free acid but also on the acid strength distribution. avant-al.com
The primary applications of SPA catalysts in propene dimerization include the production of nonene and dodecene, which are valuable chemical intermediates. avant-al.com They are also used in the production of high-octane gasoline through the oligomerization of C4 olefins. avant-al.comsinocata.com
Catalyst Performance Assessment in Research
Catalytic Activity Metrics (e.g., Turnover Number, Turnover Frequency)
In the field of catalysis research, the performance of a catalyst is quantified using several key metrics, with Turnover Number (TON) and Turnover Frequency (TOF) being the most prominent for assessing catalytic activity. chemrxiv.org
Turnover Number (TON) represents the total number of substrate molecules that a single catalytic active site can convert into product before it becomes deactivated. wikipedia.org It is a dimensionless quantity calculated by dividing the number of moles of product formed by the number of moles of the catalyst used. wikipedia.org An ideal catalyst would theoretically have an infinite TON, as it would not be consumed in the reaction. wikipedia.org
Turnover Frequency (TOF) , on the other hand, measures the rate of the catalytic reaction. It is defined as the number of catalytic cycles (turnovers) that occur per unit of time at a single active site. wikipedia.org TOF is typically expressed in units of inverse time (e.g., s⁻¹ or h⁻¹). wikipedia.org For many industrial applications, TOF values are in the range of 10⁻² to 10² s⁻¹. wikipedia.org This metric is crucial for comparing the intrinsic activity of different catalysts under specific reaction conditions. chemrxiv.org
The determination of these metrics requires accurate knowledge of the number of active sites on the catalyst. In heterogeneous catalysis, this can be challenging and often involves techniques to titrate the surface active sites. iitm.ac.in For propene dimerization, the TOF can be calculated based on the rate of propylene synthesis normalized by the density of active sites, such as Brønsted acid sites. researchgate.net
Computational studies in catalysis often generate free energy profiles for reaction mechanisms. This information can be converted into a theoretical TOF using models like the energy span model, allowing for a direct comparison between theoretical predictions and experimental results. chemrxiv.org This computational screening can accelerate the discovery of new and more efficient catalysts. chemrxiv.org
In the context of propene dimerization, catalytic activity is also often reported as propene conversion, which is the percentage of propene that has reacted. sci-hub.se While useful, this metric does not always reflect the intrinsic activity of the catalyst as directly as TON and TOF.
Selectivity Control Strategies for Propene Dimers
Controlling the selectivity of propene dimerization is crucial for producing specific, high-value C6 isomers. Several strategies are employed in research to steer the reaction towards the desired products, primarily by manipulating the catalyst's properties and the reaction conditions.
One of the most effective strategies involves the use of catalysts with well-defined porous structures, such as Metal-Organic Frameworks (MOFs). The pore environment within these materials can be engineered to favor the formation of certain isomers. A key aspect is the presence of coordinatively unsaturated or "open" metal sites. nih.gov These sites can interact preferentially with the π-bonds of the olefin molecules, influencing the adsorption and subsequent reaction pathway. nih.govnorthwestern.edu For example, the open metal sites in Ni-MOF-74 have been shown to enhance selectivity towards linear olefin products. nih.gov
The size and shape of the catalyst's pores also play a significant role in selectivity control through steric hindrance. Pores that are commensurate with the size of the desired linear products can physically restrict the formation of bulkier, branched isomers. nih.gov This principle of shape selectivity is a powerful tool for tuning the product distribution.
In the case of Ni-containing MOFs like Ni-MFU-4l, the selectivity towards branched hexenes is attributed to a specific reaction mechanism involving 2,1-insertion of propene and slow re-insertion of the product. uh.edumit.eduresearchwithnj.com The discrete, tris-pyrazolylborate-like coordination of the nickel active sites in this MOF is believed to be responsible for this mechanistic control. uh.edumit.edu
For solid phosphoric acid (SPA) catalysts, selectivity can be influenced by the composition of the catalyst itself. The proportion of different silicon phosphates and the concentration of free phosphoric acid can be adjusted to optimize the selectivity towards dimers like nonene and dodecene. researchgate.netavant-al.com The ratio of dodecene to nonene selectivity can be controlled within a certain range. avant-al.com
Furthermore, in homogeneous catalysis systems that are sometimes used as models for heterogeneous catalysts, the choice of ligands coordinated to the metal center is a critical factor in controlling selectivity. Highly hindered alkyl phosphine ligands, for example, have been used in conjunction with nickel complexes to achieve high dimer selectivities.
The concentration of the catalyst precursor and the ratio of the nickel complex to the co-catalyst can also impact the selectivity between oligomerization products and other side reactions. researchgate.net By carefully designing the catalyst at a molecular level and controlling the reaction environment, researchers can achieve a high degree of control over the isomeric distribution of propene dimers.
Catalyst Deactivation Mechanisms and Regeneration Studies
Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, is a significant challenge in industrial processes, including propene dimerization. mdpi.com Understanding the mechanisms of deactivation is crucial for developing strategies to mitigate this loss and for designing effective regeneration procedures. mdpi.com Deactivation can be broadly classified into chemical, thermal, and mechanical mechanisms. mdpi.comresearchgate.net
A primary cause of deactivation in many catalytic processes is fouling by carbonaceous deposits, also known as coking . mdpi.commdpi.com In propene dimerization, the catalyst surface can be poisoned by the strong adsorption of carbon deposits, leading to a reduction in active sites. mdpi.com This is a common issue for solid acid catalysts.
For solid phosphoric acid (SPA) catalysts, deactivation is closely linked to the management of water content. While water is necessary to generate the active free phosphoric acid species, an imbalance can lead to a loss of mechanical strength and a decrease in performance. researchgate.netsci-hub.se The lifetime of an SPA catalyst is therefore dependent on the controlled hydrolysis of silicon phosphates to replenish the active acid sites that are lost over time. sci-hub.se
Poisoning is another deactivation mechanism where impurities in the feedstock strongly adsorb to the active sites, rendering them inactive. mdpi.com The specific poisons depend on the catalyst and the process but can include sulfur compounds or other reactive species.
Thermal degradation or sintering can occur at high reaction temperatures, leading to a loss of active surface area as small catalyst particles agglomerate into larger ones. mdpi.comresearchgate.net This is particularly relevant for supported metal catalysts.
Regeneration studies aim to reverse the effects of deactivation and restore the catalyst's activity. The appropriate regeneration method depends on the deactivation mechanism. For deactivation by coking, a common regeneration technique is to burn off the carbon deposits in a controlled manner using a stream of air or oxygen. researchgate.net
For SPA catalysts, maintaining the appropriate water content in the feed can be considered a form of in-situ regeneration, as it continuously generates the active species. sci-hub.se In cases of more severe deactivation, ex-situ regeneration procedures may be necessary.
For other types of catalysts, regeneration might involve treatments to redisperse the active metal phase or to remove poisons from the surface. For instance, a poisoned Ni/SiO₂ catalyst used in hydrogenation was regenerated through a sequence of oxidation-reduction treatments. researchgate.net The economic and environmental feasibility of regeneration is a key consideration in industrial applications. researchgate.net
Product Distribution and Isomerization of Propene Dimers
Isomeric Composition of Hexene Products
The product stream from propene dimerization is a mixture of various hexene isomers. The distribution between linear and branched structures is a key measure of the reaction's selectivity.
Linear hexenes, which include 1-hexene (B165129), 2-hexene, and 3-hexene, are valuable as comonomers in polyethylene (B3416737) production and as intermediates for detergents and lubricants. rsc.orgnih.gov Their formation is often favored by specific catalytic systems that guide the reaction pathway toward less-branched structures. For instance, certain cobalt and iron-based catalysts are known to produce highly linear dimers. mdpi.comresearchgate.net The mechanism for forming linear dimers typically involves a "head-to-head" coupling of propene molecules on the catalyst's active site, followed by a β-hydride elimination step that releases the straight-chain product. researchgate.net Some catalyst systems, such as Ni-substituted Wells–Dawson polyoxometalates, have demonstrated high selectivity, producing over 76% linear dimers. rsc.org In one study using such a catalyst, the most prevalent product was trans-2-hexene, followed by trans-3-hexene. rsc.org
Branched C6 olefins are the major products in many industrial propene dimerization processes, such as the Dimersol® process. ifpenergiesnouvelles.fr This group includes isomers like methylpentenes and dimethylbutenes. Highly branched isomers, particularly 2,3-dimethylbutenes, are prized as gasoline additives due to their high research octane (B31449) numbers (RON). uni-bayreuth.de
The formation of these branched structures occurs through various mechanistic pathways on the catalyst surface. For example, the formation of 2-methylpentenes and n-hexenes can occur in roughly equal proportions with certain α-diimine nickel(II) catalysts. acs.org 2,3-dimethylbutenes are often minor products in these systems, typically making up less than 10% of the total product distribution. acs.org The production of 2,3-dimethylbutene isomers is known to result from the catalytic dimerization of propene. google.com
The following table shows a representative product distribution for propene dimerization using a nickel-based catalyst system, highlighting the variety of isomers formed.
Table 1: Example of Isomeric Product Distribution in Propene Dimerization
| Isomer Group | Specific Isomer | Typical Selectivity (%) |
|---|---|---|
| n-Hexenes | 1-Hexene, 2-Hexene, 3-Hexene | 22% |
| Methylpentenes | 2-Methyl-1-pentene, 4-Methyl-1-pentene (B8377), etc. | 72% |
| Dimethylbutenes | 2,3-Dimethyl-1-butene (B117154), 2,3-Dimethyl-2-butene | 6% |
Data adapted from the Dimersol® process, a non-regioselective dimerization. ifpenergiesnouvelles.fr
Factors Governing Product Selectivity
The ability to control the isomeric distribution of the hexene products is of paramount importance. Selectivity is primarily governed by the catalyst's properties and the specific reaction conditions.
The physical structure of a catalyst plays a critical role in determining product selectivity, a concept known as shape selectivity. scielo.org.co In catalysts like zeolites or metal-organic frameworks (MOFs), the size and geometry of the pores can impose steric hindrance that influences which isomers can form and diffuse out. nih.govacs.org
Pore Size: Catalysts with smaller pores, commensurate with the size of linear molecules (around 5-7 Å), can sterically hinder the formation of bulkier, branched isomers, thus enhancing selectivity toward linear hexenes. nih.govacs.org Studies have shown that in zeolites with pore diameters under 10 Å, selectivity toward linear isomers is a sensitive function of pore size. acs.org
Active Site Confinement: Even in materials with larger pores, increased steric hindrance around the active metal sites (e.g., Ni²⁺) can favor the transition states leading to linear dimers over those for branched dimers. rsc.orgnih.gov One-dimensional 10-ring zeolites like ZSM-22 and ZSM-23 are known to hamper reactions that lead to branched products due to steric constraints within their structure. csic.es
The electronic properties of the catalyst's active sites are a key determinant of both activity and selectivity.
Metal Centers and Ligands: In homogeneous catalysis, the electronic nature of the metal center and its surrounding ligands is crucial. For nickel-phosphine catalysts, the basicity and steric bulk of the phosphine (B1218219) ligand can influence the dimer distribution; both factors tend to favor the formation of 2,3-dimethylbutenes. core.ac.uk Electron-withdrawing groups on ligands can sometimes render a catalyst inactive for oligomerization, mediating isomerization instead. researchgate.net
Open Metal Sites: In heterogeneous catalysts like MOFs, the presence of open metal sites can create favorable binding sites for the π-bonds of linear olefins, enhancing their formation. nih.govacs.org This preferential adsorption of linear isomers due to enthalpic effects can lead to a significant enhancement in linear product selectivity compared to catalysts like zeolites, which lack these specific interactions. nih.govacs.org
Process parameters such as temperature and pressure have a profound impact on reaction rates, conversion, and product selectivity. nih.govresearchgate.net
Temperature: Increasing the reaction temperature can have multiple effects. While it generally increases reaction rates, it can also alter selectivity. For some nickel-based catalysts, an increase in temperature leads to a decrease in selectivity for linear α-olefins. acs.org This can be partly due to lower ethylene (B1197577) solubility at higher temperatures, which affects the relative rates of chain transfer and propagation. acs.org In other systems, higher temperatures favor the formation of lighter alkene products through cracking or β-scission reactions. nih.gov
Pressure: Reactant pressure influences the concentration of propene at the active site. In zeolite-catalyzed oligomerization, changes in propene pressure can affect the composition of hydrocarbons that accumulate within the catalyst pores, which in turn governs diffusion and selectivity. nih.gov For some systems, medium pressures (0.5–0.8 MPa) are favorable for stability, whereas atmospheric or very high pressures can be detrimental. researchgate.net
The following table illustrates how temperature can influence product selectivity in propene dimerization.
Table 2: Influence of Temperature on Propene Dimerization Selectivity
| Temperature | n-Hexenes (%) | 2-Methylpentenes (%) | 2,3-Dimethylbutenes (%) |
|---|---|---|---|
| -40 °C | 20% | 78% | 2% |
| 20 °C | 22% | 71% | 7% |
Representative data adapted from studies on a p-Cl substituted nickel-phosphine catalyst, showing a shift toward more branched products at higher temperatures. core.ac.uk
Role of Solvent Environment
The solvent in propene dimerization is not merely an inert medium but plays a critical role in determining the distribution of dimer products. Its influence extends to catalyst activity, selectivity, and the propensity for secondary reactions like isomerization.
Halogenated aromatic solvents, such as chlorobenzene, are often preferred as they can lead to higher reaction rates due to the better solubility of the catalyst system. google.com Toluene is also a commonly used solvent for these reactions. acs.orgyu.edu.jo In some processes, liquid propene itself can serve as the solvent. google.comgoogle.com
Research has shown a significant difference in product distribution between reactions run in a liquid solvent and those conducted in the gas phase. The absence of a solvent can lead to higher local concentrations of the primary dimer products within the catalyst's pores. This increased concentration can favor secondary reactions, including isomerization and further oligomerization, leading to a more complex product mixture. Conversely, the presence of a liquid phase, particularly condensed intrapore liquids, can enhance the desorption rates of the initial dimer products. This rapid removal from the catalytic site effectively quenches further reactions, thus inhibiting isomerization and increasing selectivity towards the primary, less-branched dimers.
The choice of solvent also impacts catalyst stability and performance. For instance, the polarity of the solvent can influence the stability of transition states, thereby affecting both the reaction rate and selectivity. rsc.org In some systems, a decrease in solvent polarity at high reactant concentrations has been considered as a possible reason for changes in catalyst turnover frequency. acs.org
Deuterated solvents, such as deuterated chloroform (B151607) (CDCl3), are utilized in research settings for mechanistic studies, allowing for precise analysis of the product distribution via Nuclear Magnetic Resonance (NMR) spectroscopy. yu.edu.jo
| Reaction Condition | Key Observation | Impact on Product Distribution | Source |
|---|---|---|---|
| Liquid Solvent (e.g., Toluene, Chlorobenzene) | Facilitates catalyst solubility and heat dissipation. Can enhance desorption of primary products. | Generally favors higher selectivity towards primary dimers by minimizing secondary reactions. Halogenated solvents can increase reaction speed. | google.com |
| Gas-Phase / Solvent-Free | Leads to higher local concentrations of initial products near the catalyst site. | Promotes secondary reactions, including isomerization and the formation of higher oligomers. | |
| Intrapore Liquid Formation | Condensed alkenes within catalyst pores act as a solvent phase. | Enhances desorption of dimers, inhibiting secondary isomerization and increasing selectivity for primary products. | |
| Polar vs. Non-Polar Solvents | Affects the stability of catalytic intermediates and transition states. | Can alter both reaction rate and the selectivity between different isomers (e.g., linear vs. branched). | rsc.org |
Isomerization of Propene Dimers (Post-Dimerization)
The initial products of propene dimerization, which are typically terminal olefins (α-olefins), can undergo subsequent isomerization to form more thermodynamically stable internal olefins. yu.edu.joicp.ac.ru This post-dimerization transformation can occur in the same reactor, often after the initial propene monomer has been largely consumed, or it can be carried out as a distinct, separate process step. acs.orggoogle.com
A prominent example of this is the isomerization of 2,3-dimethyl-1-butene to 2,3-dimethyl-2-butene. yu.edu.jogoogle.com The latter is a more stable isomer and is a valuable intermediate for various chemicals. google.com This isomerization is readily catalyzed by acids. google.com Similarly, linear dimers like 1-hexene can be isomerized to internal hexenes (e.g., 2-hexenes and 3-hexenes). icp.ac.rumdpi.com
The mechanism for this double-bond migration often involves metal-hydride intermediates. icp.ac.ru The process typically proceeds via the re-coordination of the primary olefin to an active catalyst site, followed by a series of insertion and β-hydride elimination steps that result in the repositioning of the double bond. mdpi.com
Several factors can influence the extent of post-dimerization isomerization:
Catalyst System: Some catalysts, such as certain pyridine (B92270) bis(imine) cobalt complexes, are known to actively promote the isomerization of the resulting dimers. mdpi.com Additives can also be introduced specifically to facilitate this reaction; for example, 2,4,6-trichlorophenol (B30397) has been used as an isomerization agent in nickel-catalyzed dimerizations. yu.edu.joiaea.org In other applications, dedicated heterogeneous isomerization catalysts, including solid phosphoric acid or acid-treated zeolites, are used in a subsequent reaction step. google.comup.ac.zagoogle.com
Reaction Time and Temperature: Longer reaction times can lead to a higher degree of isomerization as the primary products have more opportunities to interact with the catalyst. icp.ac.ru Temperature also plays a crucial role, with higher temperatures often favoring the formation of the more stable internal isomers. up.ac.za
Catalyst Deactivation: The isomerization process can sometimes be linked to the evolution of the catalyst itself. For instance, processes have been developed that use inexpensive catalysts like sulfuric acid, which can isomerize the dimer mixture without needing to first remove the initial dimerization catalyst components. google.com
| Primary Dimer (α-Olefin) | Isomerized Product (Internal Olefin) | Significance | Source |
|---|---|---|---|
| 2,3-Dimethyl-1-butene | 2,3-Dimethyl-2-butene | Isomerization to a more thermodynamically stable and industrially valuable product. | yu.edu.jogoogle.comgoogle.com |
| n-Hexenes (e.g., 1-Hexene) | Internal n-Hexenes (e.g., 2-Hexene, 3-Hexene) | Common post-dimerization reaction, driven by thermodynamic stability. | icp.ac.rumdpi.com |
| 2-Methyl-1-pentene | 2-Methyl-2-pentene | Forms part of the complex mixture of isomerized C6 olefins. | core.ac.uk |
Advanced Analytical and Characterization Methodologies for Propene Dimer Research
Spectroscopic Techniques for Catalyst Active Site and Intermediate Analysis
To optimize catalyst performance and understand reaction mechanisms, it is essential to characterize the active sites of catalysts and identify the transient intermediates formed during the dimerization process. Several powerful spectroscopic techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the structure and environment of atomic nuclei. In the context of propene dimerization, ³¹P NMR is particularly valuable for characterizing phosphorus-containing ligands and their interactions with metal centers in catalysts. yu.edu.joresearchgate.net
Researchers have utilized ³¹P NMR to monitor the interaction of phosphine (B1218219) ligands with nickel catalysts in chloroaluminate ionic liquids. researchgate.net For instance, the coupling of tri-tert-butylphosphine (B79228) with ²⁷Al in an ionic liquid resulted in a distinctive sextet in the ³¹P NMR spectrum and a doublet in the ²⁷Al NMR spectrum, providing clear evidence of the P-Al interaction. researchgate.net Solid-state ³¹P NMR has also been used to confirm that the structure of a Ni-based polyoxometalate catalyst remains intact after impregnation on a silica (B1680970) support. rsc.org
Beyond catalyst characterization, NMR is instrumental in analyzing reaction intermediates and products. acs.orggoogle.commdpi.com ¹H and ¹³C NMR spectroscopy are routinely used to identify the various isomers of hexene produced in the dimerization reaction, offering insights into the regioselectivity of the catalyst. yu.edu.joacs.org For example, analysis of hexene isomers by NMR can help elucidate the reaction mechanism, such as whether the reaction proceeds via a 1,2- or 2,1-insertion of propene. acs.orgunam.mx
| Technique | Application | Key Findings/Insights | References |
|---|---|---|---|
| ³¹P NMR | Characterization of phosphorus-containing ligands and their interaction with catalyst metal centers. | Monitored P-Al interactions in ionic liquids; confirmed structural integrity of supported catalysts. | yu.edu.joresearchgate.netrsc.org |
| ¹H and ¹³C NMR | Analysis of reaction products (hexene isomers) and intermediates. | Determined product distribution and regioselectivity; provided mechanistic information on propene insertion. | yu.edu.joacs.orggoogle.commdpi.comacs.orgunam.mx |
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as paramagnetic metal centers and radical intermediates. tandfonline.comresearchgate.netrsc.org This makes it an invaluable tool for studying the active sites of many catalysts used in propene dimerization.
Operando EPR studies have been conducted on supported Ni catalysts during butene oligomerization, a related process, to identify the active sites. acs.org These studies revealed that single Ni(I)/Ni(II) shuttles are the active species. acs.org ESR has also been used to identify the generation of Ni⁺ species in NiSO₄/γ-Al₂O₃ catalysts for ethene dimerization, which are believed to be the active sites. capes.gov.br The high sensitivity of ESR allows for the characterization of low-abundance active sites and reactive intermediates that are crucial to the catalytic cycle but may be undetectable by other methods. tandfonline.comrsc.org
X-ray Absorption Spectroscopy (XAS) and EXAFS Studies
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific element within a material. unimi.itchemistryviews.org It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). unimi.itmdpi.comresearchgate.net
XAS has been instrumental in characterizing the coordination environment of nickel in various catalytic systems for olefin dimerization. mdpi.comru.nlmit.edu For instance, in situ XAS studies of supported Ni catalysts have been used to observe dynamic changes in the Ni coordination sphere during the reaction. acs.org EXAFS analysis of a Ni-MFU-4l catalyst provided evidence for a discrete, tris-pyrazolylborate-like coordination of nickel, which helps to explain its selectivity in propylene (B89431) dimerization. mit.edu By fitting EXAFS data, researchers can determine parameters such as bond distances and coordination numbers, which are crucial for building accurate models of the catalyst's active site. mit.edu Solution XAS can also provide direct information about the active species in a homogeneous catalytic solution. mdpi.comresearchgate.net
| Technique | Information Provided | Example Application in Propene Dimerization | References |
|---|---|---|---|
| NMR Spectroscopy (e.g., ³¹P, ¹H, ¹³C) | Structural information, ligand-metal interactions, product isomer distribution. | Characterizing phosphine ligands on Ni catalysts and determining the regioselectivity of dimerization. | yu.edu.joresearchgate.netrsc.orgmdpi.comacs.orgunam.mx |
| ESR/EPR Spectroscopy | Detection and characterization of paramagnetic species (e.g., active metal centers, radical intermediates). | Identifying Ni(I) active sites in supported nickel catalysts for olefin oligomerization. | tandfonline.comrsc.orgacs.orgcapes.gov.brrsc.org |
| XAS/EXAFS | Element-specific local geometric and electronic structure (coordination environment, bond distances). | Determining the coordination sphere of Ni active sites in metal-organic frameworks and other supported catalysts. | acs.orgmdpi.comresearchgate.netmdpi.comru.nlmit.edu |
Chromatographic Techniques for Product Mixture Analysis
The dimerization of propene typically yields a complex mixture of C6 isomers. Accurate analysis of this product distribution is vital for determining catalyst selectivity and for quality control in industrial processes. Gas chromatography is the primary technique used for this purpose.
Gas Chromatography (GC, GC-MS, GC-FID)
Gas Chromatography (GC) is a fundamental technique for separating and analyzing volatile compounds. 6-napse.com In the context of propene dimerization, GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to quantify the different hexene isomers in the product mixture. acs.orgunam.mxsrainstruments.it The FID is a robust detector for quantifying hydrocarbons, while MS provides structural information for definitive peak identification. 6-napse.comscience.gov
Researchers use GC to determine the yields of dimers, trimers, and higher oligomers, as well as to quantify the distribution of linear and branched isomers. unam.mx For example, specific capillary columns, such as those with an Al₂O₃/KCl stationary phase, are used for detailed analysis of C6 isomers. unam.mx The product distribution data obtained from GC analysis is crucial for evaluating catalyst performance, including activity and selectivity. yu.edu.jounam.mx
Comprehensive Two-Dimensional Gas Chromatography (GC × GC)
For highly complex product mixtures, conventional one-dimensional GC may not provide sufficient resolution. lut.fichemistry-matters.com Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power by using two columns with different stationary phases connected in series. chemistry-matters.comsepsolve.com This allows for the separation of compounds that co-elute in a one-dimensional system. lut.fi
GC × GC is particularly useful for analyzing the products of olefin oligomerization, which can contain hundreds of different compounds. lut.fiuliege.be The technique allows for the detailed characterization of product streams, separating hydrocarbons into groups based on their carbon number and chemical structure (e.g., aliphatics and aromatics). lut.filut.fi In studies of olefin oligomerization products, GC × GC coupled with time-of-flight mass spectrometry (TOFMS) has been used to identify and quantify a wide range of C9 and C10 olefins, providing detailed insights into the reaction pathways. google.com This level of detail is invaluable for understanding the effects of different catalysts and reaction conditions on the final product composition. uliege.bewisc.edu
| Technique | Primary Function | Specific Application in Propene Dimer Research | References |
|---|---|---|---|
| GC (GC-MS, GC-FID) | Separation and quantification of volatile product isomers. | Determining the distribution of hexene isomers, and yields of dimers and trimers to assess catalyst selectivity. | acs.orgunam.mx6-napse.com |
| GC × GC | High-resolution separation of complex mixtures. | Detailed characterization of complex oligomerization products, separating isomers and different hydrocarbon classes. | lut.fisepsolve.comuliege.belut.figoogle.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) serves as a powerful technique for the separation and analysis of olefin oligomers, including the various isomers of propene dimer. researchgate.net The complexity of the product mixture from propene oligomerization, which contains multiple structural isomers and oligomers of different chain lengths, demands high-resolution separation methods.
Researchers have developed specialized HPLC methods, often operating at high temperatures to ensure the solubility of the polyolefin samples. researchgate.net One approach involves using a porous graphitic carbon (PGC) stationary phase. researchgate.net This type of stationary phase allows for the separation of polyolefins based on their adsorption and desorption behavior. For instance, while linear polyethylene (B3416737) and syndiotactic polypropylene (B1209903) are adsorbed on PGC, isotactic polypropylene is not. researchgate.net The separation of complex olefin copolymers can be achieved using gradient HPLC, which provides a fast analysis of the chemical composition distribution. researchgate.net
The choice of mobile phase is critical and often involves a gradient system to elute a wide range of oligomers. chromatographyonline.com For the separation of polyethylene-polypropylene blends, a mobile phase gradient of ethylene (B1197577) glycol monobutylether and 1,2,4-trichlorobenzene (B33124) (TCB) with a silica gel stationary phase has been successfully used at 140°C. researchgate.net Reversed-phase HPLC (RP-HPLC) has also been employed for the separation of various oligomers, where the mobile phase composition, such as a tetrahydrofuran (B95107) (THF)-water mixture, can significantly influence selectivity and even allow for the separation of different isomers. nih.gov In some cases, multi-wavelength UV detectors are used to aid in the identification of components and improve the accuracy of quantitative analysis, especially when peaks are co-eluted. dphen1.com
Table 1: Examples of HPLC Conditions for Olefin Oligomer Analysis This table is interactive. You can sort and filter the data.
| Stationary Phase | Mobile Phase(s) | Application | Source(s) |
|---|---|---|---|
| Porous Graphitic Carbon (PGC) | 1-decanol | Separation of polyolefins (polyethylene, polypropylene) | researchgate.net |
| Silica Gel | Ethylene glycol monobutylether, 1,2,4-trichlorobenzene (TCB) | Separation of polyethylene-polypropylene blends | researchgate.net |
| C18 (Reversed-Phase) | Tetrahydrofuran (THF), Water, Acetonitrile (ACN), Methanol (MeOH) | Separation of oligothiophene isomers | nih.gov |
Microscopic and Structural Characterization of Heterogeneous Catalysts
The performance of heterogeneous catalysts used in propene dimerization is intrinsically linked to their structural and surface properties. Therefore, detailed characterization using techniques such as X-ray diffraction and surface area analysis is crucial for understanding catalyst activity, selectivity, and stability.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a fundamental and indispensable tool for characterizing the crystalline structure of solid catalysts. catalysis.blog By analyzing the diffraction pattern produced when X-rays interact with a catalyst sample, researchers can identify the crystalline phases present, determine the unit cell size, and estimate the crystallite size. malvernpanalytical.com This information is vital for confirming the synthesis of the desired catalyst material and for understanding how its structure relates to its catalytic performance. catalysis.blog
In the context of propene dimerization, XRD is routinely used to characterize a variety of catalysts. For zeolite catalysts like ZSM-5, XRD patterns can confirm the high crystallinity of the material and the absence of impurities. redalyc.org For nickel-based catalysts, XRD is used to identify the specific nickel species present, such as nickel oxide (NiO) or metallic nickel (Ni). For example, fresh Ni/SiO2 catalysts have shown characteristic NiO peaks at 2θ angles of approximately 37°, 43°, 64°, and 71°. researchgate.net The width of the diffraction peaks can also provide information about the size of the catalyst particles; broader peaks generally indicate smaller crystallites. malvernpanalytical.com Studies on Ni-H-Beta catalysts have also utilized XRD to characterize the materials. uttyler.edu
Table 2: XRD Findings for Catalysts in Olefin Oligomerization This table is interactive. You can sort and filter the data.
| Catalyst | Identified Phases / Findings | Characteristic 2θ Peaks (°) | Source(s) |
|---|---|---|---|
| ZSM-5 | High crystallinity, no impurities | Not specified | redalyc.org |
| Ni/SiO2-L (fresh) | NiO | 37, 43, 64, 71 | researchgate.net |
| Ni/SiO2-S (fresh) | Weak Ni diffraction | 44, 52 | researchgate.net |
| Ni/SiO2 (reacted) | Graphite carbon | 27 | researchgate.net |
Porosity and Surface Area Measurements
The porosity and surface area of heterogeneous catalysts are critical parameters that significantly influence their effectiveness in propene dimerization. A high surface area provides more active sites for the reaction to occur, while the pore structure affects the diffusion of reactants and products, thereby influencing activity and selectivity. lucp.netresearchgate.net
The most common method for determining these properties is nitrogen adsorption-desorption analysis, with the Brunauer-Emmett-Teller (BET) method used to calculate the specific surface area. redalyc.orgrsc.org The Barrett-Joyner-Halenda (BJH) method is often applied to the desorption branch of the isotherm to determine the pore size distribution. wisc.edu
For instance, in studies involving ZSM-5 zeolites for propene conversion, the BET surface area is a key characteristic that is measured before and after the reaction to assess the impact of coke deposition, which can block pores and reduce the available surface area. rsc.org One study reported a BET surface area of 370 m²/g for a fresh H-ZSM-5 catalyst. acs.org Similarly, for Ni-exchanged mesoporous aluminosilicate (B74896) catalysts (Al-MCM-41), the BET surface area and BJH pore volume are measured to understand how the catalyst support structure influences the dispersion of active Ni²⁺ sites. escholarship.org The modification of catalysts can lead to changes in surface area; for example, increasing impregnation levels of certain modifiers on ZSM-5 has been shown to decrease the specific surface area, which can block the access of olefins to active sites within the pores. redalyc.org
Table 3: Surface Area and Porosity Data for Propene Oligomerization Catalysts This table is interactive. You can sort and filter the data.
| Catalyst | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Analysis Method | Source(s) |
|---|---|---|---|---|
| H-ZSM-5 (Si:Al = 30:1) | 370 | Not specified | N₂ Adsorption | acs.org |
| ZSM-5 (various modifications) | 341 - 422 | Not specified | N₂ Sorption | redalyc.org |
| Al-MCM-41 (Si/Al = 50) | 1040 | 0.98 | N₂ Adsorption-Desorption | escholarship.org |
| Ni-Na-MCM-41 (0.5 wt% Ni) | 940 | 0.88 | N₂ Adsorption-Desorption | escholarship.org |
Theoretical and Computational Research Approaches
Ab Initio and Quantum Chemical Calculations
Ab initio and quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and energetics of the molecules involved in propene dimerization.
A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a set of molecules as a function of their geometric coordinates. iupac.org For the dimerization of propene, mapping the PES allows researchers to trace the most energetically favorable pathway from reactants to products, identifying intermediate structures and transition states.
Ab initio calculations are employed to map these surfaces. For instance, studies on nonbonding interactions for propene dimers have been conducted at the MP2/6-311+G(2df,2pd) level of theory to understand the initial attractive forces between two propene molecules. nih.gov
Detailed mechanistic studies using periodic DFT have been performed for propene dimerization within zeolite catalysts like SAPO-5. acs.orgacs.org These studies explore various proposed mechanisms:
Stepwise Mechanism: Involves the formation of a carbenium ion intermediate.
Concerted Mechanism: Where bond formation and breaking occur simultaneously.
Carbonium Mechanism: A less competitive pathway due to the higher energy required to form a carbonium C₃H₇⁺ ion. acs.orgacs.org
By calculating the energy barriers for each step, researchers can determine the most likely reaction pathway. For example, in SAPO-5, both concerted and stepwise mechanisms were found to be competitive for forming certain dimer products like 2-methyl-2-pentene. acs.orgacs.org Quantum mechanics/molecular mechanics (QM/MM) models have also been used to investigate how the proximity of active sites in H-MFI zeolites affects the activation energy for the formation of trimers versus the desorption of dimers. rutgers.edu It was found that the activation energy for propene trimerization relative to hexene desorption increases significantly when nearby sites are occupied by other oligomers. rutgers.edu
Table 1: Calculated Relative Electronic Energies for Propyne (B1212725) Dimerization Pathways This table, adapted from research on a related alkyne dimerization, illustrates how DFT is used to compare the energetics of different catalytic models. A similar approach is used for alkene dimerization.
| Intermediate/Transition State | Single-Atom Cu Catalyst (kJ/mol) | Cu Nanoparticle (kJ/mol) |
| Adsorbed Propyne + H₂ | 0 | 0 |
| Hydrogenation Intermediate | -80 | -73 |
| Propene Product | -173 | -174 |
| Dimerization Transition State | +22 | +27 |
| Hexadiene Product | -73 | -123 |
| Data adapted from DFT calculations on propyne dimerization and hydrogenation. nih.gov |
The interaction between the reactants (propene) and products (dimers) with the catalyst surface is crucial for the reaction's efficiency and selectivity. Quantum chemical calculations are used to determine the adsorption energies of these species. The adsorption energy (ΔE_ads) is typically calculated by subtracting the energies of the isolated gas-phase molecule and the clean catalyst slab from the total energy of the system with the molecule adsorbed on the slab. osti.gov
DFT studies have calculated specific adsorption energies for propene on various catalysts. For example:
On Ag/ZrO₂ catalysts, the adsorption energy of propene was calculated to be -0.77 eV in the "top mode" and -0.21 eV in the "bridge mode," indicating a strong chemisorption that activates the C=C double bond. mdpi.compreprints.org The presence of oxygen near the active site can further increase the binding energy to -0.87 eV. mdpi.com
Within the zeolite SAPO-5, propene adsorption is most favorable in a configuration where the π electrons of the double bond interact with the acidic proton of the zeolite, resulting in a strong adsorption energy of -121 kJ/mol. acs.org
In MFI zeolites, DFT has been used to calculate the adsorption energies of propene and all 13 of its C₆ hexene dimer isomers at various active sites within the zeolite's channels and intersections. ufl.edu It was found that hexene isomers are more sensitive to the void environment than propene and are generally more stable in the larger intersection voids compared to the narrower channels. ufl.edu
Table 2: Calculated Adsorption Energies of Propene on Different Catalytic Surfaces
| Catalyst System | Adsorption Mode | Calculated Adsorption Energy | Reference |
|---|---|---|---|
| Ag/ZrO₂ | Top Mode | -0.77 eV | mdpi.compreprints.org |
| Ag/ZrO₂ | Bridge Mode | -0.21 eV | mdpi.compreprints.org |
| Ag(111) with O | Top Mode | -0.87 eV | mdpi.com |
Molecular Simulation and Dynamics
While quantum chemistry provides static energy calculations, molecular simulations introduce the dimensions of time and temperature, allowing for the study of the dynamic behavior of the reaction system.
Molecular dynamics (MD) simulations are used to model the movement and interaction of atoms and molecules over time. In the context of propene dimerization, MD simulations provide insights into how reactants and products diffuse within the confined spaces of porous catalysts like zeolites. nih.gov
Studies have shown that the large oligomer products of propene dimerization are often unable to diffuse freely through the zeolite pores, which can impact reaction rates and selectivity. nih.gov Ab initio MD simulations have also been used to study ionic reaction mechanisms in liquid propene under high pressure. researchgate.net These simulations can track the trajectories of individual molecules, revealing how the catalyst's structure and the presence of other molecules influence the reaction environment. mdpi.com
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. They are particularly useful for predicting the equilibrium product distribution of complex reactions like propene dimerization. acs.orgepfl.ch
A theoretical framework has been developed to predict the product distribution by computing the contribution of the catalyst pores to the free energy of formation for each C₆ olefin isomer. acs.orgepfl.chnih.gov This approach often uses Configurational-Bias Monte Carlo (CBMC) simulations to calculate the Henry coefficients and excess chemical potentials of the different dimer isomers within the catalyst pores. acs.orgnih.gov The probability of forming a particular isomer is then related to its free energy of formation, assuming the reaction is rate-limited and the transition state resembles the product molecule. acs.org
Reactive Monte Carlo (RxMC) is another powerful technique used to simulate systems with simultaneous chemical reactions and phase equilibria. researchgate.net By combining RxMC with grand-canonical Monte Carlo (GCMC) simulations, researchers can study how the confined environment of a zeolite pore influences reaction conversion and selectivity compared to the bulk phase. researchgate.net For the related propene metathesis system, simulations showed that the confinement within silicalite-1 pores can significantly increase conversion and alter product selectivity, with the strongest effects observed at lower temperatures and pressures. researchgate.net
Catalyst Screening and Design via Computational Methods
A major application of theoretical and computational research is the rational design and screening of new catalysts. By modeling reaction pathways and predicting outcomes, scientists can identify promising catalyst candidates before undertaking extensive experimental synthesis and testing.
Computational models have been used to screen large libraries of existing and hypothetical catalyst structures, such as metal-organic frameworks (MOFs) and zeolites, for propene dimerization. acs.orgepfl.ch These screenings aim to identify how factors like pore size, shape, and chemical composition can be tuned to control product distribution. acs.orgepfl.chnih.gov
Key design principles inferred from these computational screenings include:
Pore Size: A pore size that is commensurate with the size of the desired linear products can enhance their formation by sterically hindering the production of more branched isomers. acs.orgepfl.ch A framework size of 5–7 Å is suggested to increase linear conversion in zeolites. acs.orgnih.gov
Pore Chemistry: The chemical nature of the pore is critical. Introducing a high density of open metal sites in MOFs, for example, can create preferential binding sites for the π-bonds of linear olefins, significantly enhancing the selectivity towards these valuable products. acs.orgepfl.chnih.gov
DFT modeling is also used to screen potential catalytic systems by confirming proposed mechanisms and calculating activation energies for different reaction pathways, thereby guiding the selection of metal complexes and activators. mdpi.com This computational-first approach accelerates the discovery of more efficient and selective catalysts for the dimerization of 1-propene.
Table of Compounds
| Compound Name |
|---|
| 1-Propene |
| 1-Propene, dimer |
| 2,3-dimethyl-2-butene |
| 2-methyl-2-pentene |
| Hexadiene |
| Propane |
| Ethene |
| Butenes |
| Pentenes |
| Hexene |
Prediction of Product Distribution in Nanoporous Materials
The dimerization of 1-propene yields a complex mixture of C6 olefin isomers. nih.gov Computational research has been pivotal in developing theoretical frameworks to explain and predict the distribution of these products when the reaction is catalyzed by nanoporous materials like zeolites and metal-organic frameworks (MOFs). nih.govacs.org
A significant computational approach involves calculating the contribution of the catalyst's pores to the free energy of formation for each potential product isomer. nih.govepfl.chnih.gov This method has been successfully used to model the product distribution by employing molecular simulations, such as Monte Carlo methods. nih.govnih.gov In one extensive study, this model was used to screen a library of 118 existing and hypothetical MOF and zeolite structures to understand how factors like pore size, shape, and chemical composition influence the final product mix. nih.govnih.govacs.org
The research considered the 12 experimentally detected C6 isomers resulting from propene dimerization. acs.org The computational predictions for linear selectivity showed good agreement with available experimental results, validating the model's ability to capture the influence of the adsorbent material on product distribution. acs.orgepfl.ch The study found that the steric penalty imposed on the product molecules is the dominant factor determining the trends in linear selectivity. acs.org
Table 1: C6 Isomers from 1-Propene Dimerization Considered in Computational Screening This table lists the product isomers included in the computational model to predict product distribution.
| Isomer Type | Compound Name |
|---|---|
| Linear Hexenes | 1-Hexene (B165129) |
| 2-Hexene (cis/trans) | |
| 3-Hexene (cis/trans) | |
| Other Linear Isomers | |
| Branched Hexenes (Methylpentenes) | 2-Methyl-1-pentene |
| 3-Methyl-1-pentene | |
| 4-Methyl-1-pentene (B8377) | |
| 2-Methyl-2-pentene | |
| 3-Methyl-2-pentene (cis/trans) | |
| 4-Methyl-2-pentene (cis/trans) | |
| 2,3-Dimethyl-1-butene (B117154) | |
| 2,3-Dimethyl-2-butene |
This theoretical framework demonstrates that by computing the free energy of formation within the pores, it is possible to predict trends in product distribution across different catalyst materials. acs.org This predictive capability is crucial for the in silico design and screening of new catalysts for targeted chemical transformations.
Identification of Catalytic Properties for Enhanced Selectivity
Building on the ability to predict product distributions, theoretical and computational studies have identified specific, tunable properties of nanoporous catalysts that enhance selectivity towards desired 1-propene dimers, particularly the industrially valuable linear hexenes. nih.govacs.orgresearchgate.net These insights provide clear design principles for developing next-generation catalysts. nih.gov
Two primary catalyst properties have been identified as key drivers for increasing the proportion of linear C6 isomers:
Pore Size and Geometry : For frameworks with pore diameters under 10 Å, selectivity towards linear isomers is highly sensitive to the pore size. nih.govacs.org Computational screening revealed that very high linear conversion can be achieved in pores around 5 Å. nih.govacs.org This effect is attributed to steric hindrance; the constricted space within smaller pores penalizes the formation of bulkier, branched isomers, thus favoring the transition states that lead to linear products. nih.govacs.orgresearchgate.net The effect of pore size in this regime is primarily linked to changes in the enthalpy of adsorption. nih.gov Studies on different zeolite structures, such as TON and MFI, confirm that smaller void sizes are better suited to stabilize the transition states and intermediates for dimer formation. researchgate.net
Pore Chemistry and Active Sites : Beyond simple confinement, the chemical nature of the catalyst's pores is critical. A significant finding is the role of open metal sites, particularly in MOFs like the MOF-74 series. nih.govacs.org These coordinatively unsaturated metal sites (e.g., Ni²⁺) interact favorably with the π-bond of the olefin's double bond. nih.govacs.orgresearchgate.net This preferential binding provides favorable adsorption sites for linear isomers, leading to a striking enhancement in linear conversion compared to zeolites without such sites. acs.org Density Functional Theory (DFT) simulations have been instrumental in understanding these interactions, confirming that the ligand environment and coordination at the metal center are crucial for catalytic performance and selectivity. mdpi.comuh.edunih.gov For example, modeling of the Ni-MFU-4l catalyst showed a structural analogy to highly selective molecular catalysts, explaining its high selectivity for branched hexenes based on its specific coordination environment. uh.edu
The combination of these factors allows for a rational design approach. To enhance linear product selectivity, a catalyst should ideally possess a high density of open metal sites within a pore structure sized to sterically disfavor branched products. nih.gov Computational models, including DFT and molecular simulations, are essential for navigating the trade-offs between catalytic activity and selectivity that often arise. nih.govmdpi.com
Table 2: Catalyst Properties Identified by Computational Research for Selectivity Control This table summarizes key catalyst characteristics and their influence on the selectivity of 1-propene dimerization.
| Catalyst Property | Computational Method | Effect on Selectivity | Mechanism |
|---|---|---|---|
| Pore Diameter (~5-7 Å) | Molecular Simulation (Monte Carlo) | Increases selectivity for linear dimers. nih.gov | Steric hindrance within the pores physically obstructs the formation of bulkier branched isomers. acs.orgresearchgate.net |
| Open Metal Sites (in MOFs) | Molecular Simulation, DFT | Significantly enhances linear conversion. nih.govacs.org | Preferential interaction of the metal site with the olefin π-bond provides more favorable binding for linear isomers. acs.orgresearchgate.net |
| Zeolite Channel Structure (e.g., TON vs. MFI) | DFT, Kinetic Modeling | Different structures favor different dimer selectivities. researchgate.net | The specific channel dimensions and topology stabilize different transition states and intermediates. researchgate.net |
| Ligand Environment/Coordination | DFT | Controls regioselectivity (e.g., branched vs. linear). uh.edu | The electronic and steric properties of the ligands around the active metal center (e.g., Nickel) dictate the insertion mechanism of propene. mdpi.comuh.edu |
Current Challenges and Future Research Directions in Propene Dimerization
Development of Highly Selective and Sustainable Catalytic Systems
A primary challenge in propene dimerization is the development of catalysts that are not only highly active and selective but also sustainable. researchgate.net The goal is to maximize the yield of desired isomers while minimizing the formation of byproducts. ifpenergiesnouvelles.fr
Detailed Research Findings:
Homogeneous vs. Heterogeneous Catalysts: Both homogeneous and heterogeneous nickel catalysts have been extensively studied. researchgate.net While homogeneous catalysts often exhibit high activity, separating them from the reaction products can be challenging. uh.edu Heterogeneous catalysts, such as nickel-based catalysts on solid supports, offer easier separation and recovery but sometimes show lower activity. researchgate.netuni-bayreuth.de
Support Materials: The choice of support material significantly influences catalyst performance. researchgate.net Mesoporous materials like MCM-41 and silica-alumina have shown promise due to their high surface area and ordered pore structures. rsc.orgkit.edu For instance, a 20% phosphotungstic acid (PW) on MCM-41 catalyst achieved 77.8% isopentene conversion with 93.5% selectivity to the C10 dimer. rsc.org
Sustainable Approaches: Research is increasingly focused on "green" catalytic systems. This includes the use of environmentally benign catalysts like solid phosphoric acid, zeolites, and ionic liquids. rsc.orgresearchgate.net The development of catalysts from renewable sources and processes that operate under milder conditions are key aspects of sustainable chemistry. researchgate.netplastemart.com For example, mesoporous, amorphous silica-alumina catalysts have demonstrated good performance and resistance to deactivation in olefin oligomerization. kit.edu
Advanced Understanding of Catalyst Deactivation and Regeneration Mechanisms
Catalyst deactivation is a significant hurdle in industrial processes, leading to decreased efficiency and increased operational costs. Understanding the mechanisms of deactivation and developing effective regeneration strategies are crucial.
Detailed Research Findings:
Mechanisms of Deactivation: Deactivation can occur through various mechanisms, including the formation of coke, pore blocking by heavy oligomers, and changes in the active sites. rsc.orgusn.no For instance, in zeolite catalysts, deactivation at lower temperatures can be caused by the growth of large, branched oligomer chains that block the pores. rsc.org Studies on Na/K₂CO₃ catalysts have shown that deactivation is due to the buildup of unsaturated hydrocarbon material on the surface. osti.gov
Regeneration Techniques: Research is exploring different methods for catalyst regeneration. A common method is burning off the coke in the presence of air. kit.edu However, high regeneration temperatures can sometimes damage the catalyst structure. usn.no An alternative approach involves "hydriding," where treatment with hydrogen at elevated temperatures removes the deactivating hydrocarbon material. osti.gov Cycling reactor operations with alternating deactivation-regeneration steps are also being investigated for long-term stability. mpg.de
Integration of Experimental and Computational Methodologies
The synergy between experimental work and computational modeling is accelerating the development of new catalysts and processes. numberanalytics.commdpi.com Computational methods provide valuable insights into reaction mechanisms that can be difficult to obtain through experiments alone. openaccessgovernment.org
Detailed Research Findings:
Computational Tools: Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) are used to study the thermodynamics and kinetics of catalytic reactions. numberanalytics.comrsc.org These methods help in understanding the electronic structure of catalysts and the motion of atoms and molecules during the reaction. numberanalytics.com
Predictive Modeling: Computational models can predict the behavior of complex catalytic systems, helping to identify the most active and selective catalysts and optimize reaction conditions. numberanalytics.com For example, a theoretical framework was developed to predict changes in the product distribution of propene dimerization using different porous materials as catalysts. acs.orgepfl.ch This allows for the in silico screening of potential catalysts before they are synthesized and tested in the lab, saving time and resources. openaccessgovernment.org
Validation and Refinement: Experimental validation is essential to ensure the accuracy of computational predictions. numberanalytics.com The integration of both approaches allows for an iterative design process where computational modeling guides experimental work, and experimental results are used to refine the models. numberanalytics.com This synergistic approach is crucial for designing highly efficient catalysts. numberanalytics.com
Exploration of Novel Dimerization Pathways and Feedstocks
Researchers are actively exploring new reaction pathways and alternative feedstocks to improve the economics and sustainability of propene dimerization.
Detailed Research Findings:
Novel Pathways: Different reaction pathways can lead to various dimer structures. For instance, the Cossee-Arlman pathway has been proposed for the dimerization of propylene (B89431) on NiSO₄/Nb₂O₅ catalysts. researchgate.net Understanding these pathways is key to controlling the regioselectivity of the reaction to produce specific isomers like 2,3-dimethylbutenes or 4-methyl-1-pentene (B8377). ifpenergiesnouvelles.fr
Alternative Feedstocks: While propene from traditional sources like steam crackers and FCC units remains dominant, there is growing interest in "on-purpose" propylene production technologies and the use of renewable feedstocks. plastemart.comengineering.org.cn Technologies like methanol-to-olefins (MTO) can produce light olefins from methanol, which can be derived from biomass or CO₂. kraftblock.com The dimerization of these bio-derived olefins presents a pathway to sustainable fuels and chemicals. plastemart.com
Research into Multi-stage Reaction Systems (e.g., Dimerization followed by Cracking)
Integrating dimerization with other processes, such as cracking, in multi-stage systems offers opportunities to produce a wider range of valuable products.
Detailed Research Findings:
Dimerization-Cracking: This approach involves dimerizing light olefins and then cracking the resulting longer-chain olefins to produce a different slate of products, often targeting higher yields of propene and ethene. csic.es The catalytic cracking of C4+ olefinic streams is an attractive option to increase propene production. csic.es
Catalyst and Process Design: The choice of catalyst is critical in these multi-stage systems. For example, ZSM-5 zeolites are commonly used for the cracking step due to their shape selectivity. csic.esengineering.org.cn The process conditions, such as temperature and pressure, can be tailored to favor either monomolecular or dimerization cracking. engineering.org.cn
Industrial Applications: Multi-stage processes are already being integrated into industrial technologies. For example, the UOP/Total petrochemical olefin process combines a cracking step with the MTO process to convert C4+ by-products into ethene and propene. csic.es Such integrated systems provide greater flexibility in managing olefin streams and maximizing the value derived from them. osti.gov
Q & A
Basic: What experimental techniques are used to characterize the molecular structure of 1-propene dimer?
Answer:
Structural characterization typically combines spectroscopic methods (e.g., NMR for fluorine environments, IR for bond vibrations) with computational modeling (DFT or molecular dynamics). Phase equilibrium data, such as vapor-liquid equilibria (VLE) at 303–365 K and pressures up to 9 MPa, can validate structural hypotheses by comparing experimental and predicted behavior using equations of state like the Cubic-Plus-Association (CPA) model . Standard reference data from NIST (e.g., molecular weight, InChIKey) provide baseline validation .
Basic: What synthetic methodologies are employed to produce 1-propene dimer in laboratory settings?
Answer:
Thermal dimerization of hexafluoropropene under controlled temperature and pressure is a common pathway. Catalytic methods (e.g., Lewis acids) may enhance yield, though specific conditions (e.g., 269.85–328.35 K for similar fluorinated compounds) must be optimized to avoid side reactions . Reaction monitoring via gas chromatography ensures purity and quantifies dimer formation .
Advanced: How can the CPA equation of state be applied to model phase equilibria of 1-propene dimer in multicomponent systems?
Answer:
The CPA model integrates association terms to account for hydrogen bonding or dipole interactions in fluorinated systems. For 1-propene dimer, input parameters include critical temperature/pressure, acentric factor, and association energy derived from VLE experiments. Validation involves comparing predicted vs. experimental data (e.g., liquid-phase mole fractions at 303 K, deviations <5%) . Kontogeorgis et al. () provide a decade-long framework for adapting CPA to self-associating systems.
Advanced: How should researchers resolve contradictions between experimental and computational thermodynamic data for 1-propene dimer?
Answer:
Contradictions often arise from inaccurate model parameters or experimental noise. Cross-validate by:
- Reassessing binary interaction parameters in equations of state.
- Replicating experiments under standardized conditions (e.g., 335 K, 3 MPa) .
- Applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate variables .
Basic: What analytical methods ensure the purity of 1-propene dimer in post-synthesis workflows?
Answer:
Gas chromatography (GC) with flame ionization detection quantifies impurities, while differential scanning calorimetry (DSC) assesses thermal stability. Statistical analysis (e.g., standard deviation across triplicate trials) ensures precision . Calibration against NIST-certified reference materials minimizes instrumental error .
Advanced: What challenges arise in measuring vapor-liquid equilibria of 1-propene dimer at high pressures (>9 MPa)?
Answer:
High-pressure VLE requires specialized equipment (e.g., sapphire view cells) to withstand mechanical stress. Safety protocols for fluorinated compounds (e.g., corrosion-resistant materials) are critical. Data accuracy depends on temperature uniformity (±0.1 K) and pressure transducer calibration . Kontogeorgis et al. () recommend iterative parameter fitting to mitigate measurement uncertainties.
Advanced: How to design kinetic studies for 1-propene dimer reactions under extreme conditions (e.g., supercritical CO₂)?
Answer:
Use a stirred autoclave reactor with in-situ FTIR or Raman spectroscopy to monitor real-time reaction progress. Control variables include CO₂ density (via pressure regulation) and residence time. Data analysis employs Arrhenius plots to extract activation energy, validated against computational simulations (e.g., transition state theory) .
Basic: What key thermodynamic properties of 1-propene dimer are critical for process design?
Answer:
Vapor pressure (4770 mmHg at 25°C ), critical temperature, and enthalpy of vaporization are essential. These inform distillation and storage protocols. Phase diagrams at 269.85–328.35 K () guide temperature/pressure optimizations for industrial-scale applications (non-commercial focus).
Advanced: How does the presence of 1-propene dimer affect the phase behavior of ternary mixtures (e.g., with methane or water)?
Answer:
Ternary systems require extending the CPA model to include cross-association parameters. Experimental VLE data for analogous systems (e.g., 1-propene/water/methane at 303 K) show deviations <7% when binary interaction parameters are optimized. Sensitivity analysis identifies dominant intermolecular forces (e.g., dipole-induced dipole interactions) .
Advanced: What strategies improve the reproducibility of 1-propene dimer’s thermodynamic data across laboratories?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
